![molecular formula C11H18N2OS B5113611 N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide](/img/structure/B5113611.png)
N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has shown promise in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide binds to the active site of BTK, preventing its activation and downstream signaling. This results in decreased activation of NF-κB and other transcription factors that are essential for the survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide has been shown to decrease the proliferation and survival of malignant B-cells. Additionally, N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide has been shown to enhance the activity of other chemotherapeutic agents, such as venetoclax, in preclinical models of CLL.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide is its specificity for BTK, which reduces off-target effects. However, a limitation of N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
For N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide research include evaluating its efficacy in combination with other chemotherapeutic agents, as well as in other B-cell malignancies. Additionally, further studies are needed to determine the optimal dosing and schedule of N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide in clinical settings.
Synthesemethoden
The synthesis of N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide involves several steps, including the reaction of 2-aminothiophene with 3-chloro-2-methylpropylamine to form the intermediate 2-(3-chloro-2-methylpropyl)thiophene. This intermediate is then reacted with dimethylamine to form the final product, N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide has been shown to inhibit BTK signaling, resulting in decreased proliferation and survival of malignant B-cells.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9(8-13(2)3)7-12-11(14)10-5-4-6-15-10/h4-6,9H,7-8H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDYBWHGRVWQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6193279 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.